molecular formula C14H10F3NO B157290 N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1939-24-8

N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B157290
Key on ui cas rn: 1939-24-8
M. Wt: 265.23 g/mol
InChI Key: RGEVOBUFCUKOAC-UHFFFAOYSA-N
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Patent
US04107310

Procedure details

Using the procedure of Step A of Example 6, 40.28 g of o-trifluoromethyl aniline and 35.14 g of benzoyl chloride were reacted in the presence of 25.3 g of triethylamine in 400 ml of acetone to obtain 41.45 g of N-(2-trifluoromethylphenyl)-benzamide melting at 146° C which was used as is for the next step.
Quantity
40.28 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C>CC(C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
40.28 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
35.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(C1=CC=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.45 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04107310

Procedure details

Using the procedure of Step A of Example 6, 40.28 g of o-trifluoromethyl aniline and 35.14 g of benzoyl chloride were reacted in the presence of 25.3 g of triethylamine in 400 ml of acetone to obtain 41.45 g of N-(2-trifluoromethylphenyl)-benzamide melting at 146° C which was used as is for the next step.
Quantity
40.28 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C>CC(C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
40.28 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
35.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(C1=CC=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.45 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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